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Compound of Interest

Compound Name: 2-Deacetoxytaxinine B

Cat. No.: B12392748

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the chemical structure elucidation of 2-deacetoxytaxinine
B, a taxane diterpenoid isolated from Taxus wallichiana. The determination of its complex
molecular architecture was achieved through a combination of advanced spectroscopic
techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass
Spectrometry (MS). This document provides a comprehensive overview of the experimental
methodologies and the interpretation of the resulting data that led to the definitive structural
assignment of this natural product.

Spectroscopic Data Analysis

The structural elucidation of 2-deacetoxytaxinine B relied on the careful analysis of data
obtained from one-dimensional (1D) and two-dimensional (2D) NMR experiments, as well as
high-resolution mass spectrometry. These techniques provided crucial information regarding
the compound's molecular formula, carbon skeleton, and the connectivity and stereochemistry
of its functional groups.

Mass Spectrometry (MS)

High-resolution mass spectrometry was instrumental in establishing the molecular formula of 2-
deacetoxytaxinine B as C3sH4209. Tandem mass spectrometry (MS/MS) experiments
provided valuable insights into the fragmentation pattern of the molecule, helping to identify key
structural motifs and confirm the presence of specific substituent groups.
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Table 1: Mass Spectrometry Data for 2-Deacetoxytaxinine B

Parameter Value

Molecular Formula Cs35H4209

Molecular Weight 606.7 g/mol

lonization Mode Electrospray lonization (ESI)
Precursor lon [M+H]* m/z 607

Major Fragment lons (m/z) 459, 399, 357, 297, 105

Nuclear Magnetic Resonance (NMR) Spectroscopy

A full suite of NMR experiments, including *H NMR, 13C NMR, Correlation Spectroscopy
(COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond
Correlation (HMBC), were employed to piece together the intricate structure of 2-
deacetoxytaxinine B. The chemical shifts (&) and coupling constants (J) from these spectra
allowed for the complete assignment of all proton and carbon signals.

Table 2: 1H NMR Spectroscopic Data for 2-Deacetoxytaxinine B (500 MHz, CDCIs)
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Position o (ppm) Multiplicity J (Hz)
1 2.38 m

2 5.62 d 7.2

3 4.98 d 25

5 5.95 dd 10.5, 6.5
6a 2.05 m

6[3 2.55 m

7 5.45 t 2.5

9 5.98 d 10.8
10 6.40 d 10.8
13 4.95 q 8.5,2.5
1l4a 2.25 m

143 2.15 m

16 1.10 S

17 1.85 S

18 1.25 s

19 1.70 S

20a 5.35 S

20b 4.90 s

2' 6.45 d 16.0
3 7.70 d 16.0
Cinnamate-Ar 7.35-7.55 m

7-OAc 2.18 S

9-OAc 2.08 s
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10-OAc 2.22 S

Table 3: 13C NMR Spectroscopic Data for 2-Deacetoxytaxinine B (125 MHz, CDCls)

Position o (ppm) Position o (ppm)
1 45.8 15 40.1
2 75.1 16 28.5
3 84.2 17 21.8
4 138.5 18 26.4
5 76.5 19 15.2
6 35.7 20 115.6
7 70.8 1 166.2
8 42.3 2' 1215
9 75.9 3 145.1
10 76.1 Cinnamate-C1 134.3
11 142.3 Cinnamate-C2,6 128.9
12 134.8 Cinnamate-C3,5 128.3
13 201.5 Cinnamate-C4 130.4
14 38.2 7-OAc (C=0) 170.5
7-OAc (CHs) 21.2

9-OAc (C=0) 170.1

9-OAc (CHs) 21.0

10-OAc (C=0) 169.8

10-OAc (CHs) 20.8
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Experimental Protocols
Isolation of 2-Deacetoxytaxinine B

The dried and powdered needles of Taxus wallichiana were extracted with methanol. The
concentrated methanol extract was then partitioned between chloroform and water. The
chloroform-soluble fraction was subjected to repeated column chromatography on silica gel,
followed by preparative High-Performance Liquid Chromatography (HPLC) to yield pure 2-
deacetoxytaxinine B.

Mass Spectrometry

Mass spectral data were acquired on a triple-quadrupole mass spectrometer equipped with an
electrospray ionization (ESI) source. The sample was dissolved in methanol and introduced
into the mass spectrometer via direct infusion. For MS/MS analysis, the precursor ion at m/z
607 was isolated and subjected to collision-induced dissociation (CID) with argon as the
collision gas.

NMR Spectroscopy

All NMR spectra were recorded on a 500 MHz spectrometer in deuterated chloroform (CDCIs).
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an
internal standard. Standard pulse programs were used for 1D (*H, 13C) and 2D (COSY, HSQC,
HMBC) experiments.

Structure Elucidation Workflow

The elucidation of the structure of 2-deacetoxytaxinine B followed a logical progression,
integrating data from various spectroscopic techniques. The following diagram illustrates the
workflow of this process.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b12392748?utm_src=pdf-body
https://www.benchchem.com/product/b12392748?utm_src=pdf-body
https://www.benchchem.com/product/b12392748?utm_src=pdf-body
https://www.benchchem.com/product/b12392748?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12392748?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

‘ NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) |
T
T
¢ D%a Analysis
fons (from HMBC

’ ‘

Proposed Structure of 2-Deacetoxytaxinine B
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Caption: Workflow for the structure elucidation of 2-deacetoxytaxinine B.

Key Structural Features and Connectivity

The COSY spectrum was essential in establishing the proton-proton coupling networks within
the molecule, allowing for the tracing of the spin systems of the taxane core. The HSQC
spectrum correlated each proton signal to its directly attached carbon, facilitating the
assignment of the carbon skeleton. Finally, the HMBC spectrum revealed long-range
correlations between protons and carbons (2-3 bonds), which was critical for connecting the
different spin systems and for placing the ester (acetate and cinnamate) and ketone
functionalities at their correct positions on the taxane ring. The following diagram illustrates the
key HMBC correlations that were pivotal in confirming the placement of the substituent groups.
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Caption: Key HMBC correlations confirming substituent placement.

By meticulously analyzing the collective spectroscopic data, the complete chemical structure of
2-deacetoxytaxinine B was unequivocally established. This technical guide provides a
foundational understanding of the methodologies and logical processes involved in the
structural elucidation of complex natural products, which is a critical aspect of drug discovery
and development.

¢ To cite this document: BenchChem. [Unraveling the Molecular Architecture of 2-
Deacetoxytaxinine B: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12392748#2-deacetoxytaxinine-b-chemical-structure-
elucidation]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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